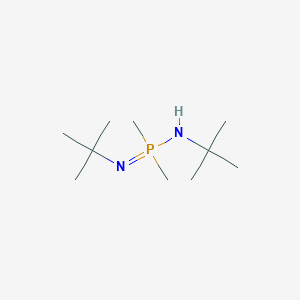
Hexyl 2-methylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 2-methylpent-2-enoate is an organic compound with the molecular formula C12H22O2. It is an ester formed from hexanol and 2-methylpent-2-enoic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl 2-methylpent-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of hexanol with 2-methylpent-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the economic viability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 2-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid and 2-methylpent-2-enoic acid.
Reduction: Hexanol and 2-methylpent-2-enol.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexyl 2-methylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Widely used in the fragrance and flavor industry for its pleasant odor.
Mecanismo De Acción
The mechanism of action of hexyl 2-methylpent-2-enoate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing hexanol and 2-methylpent-2-enoic acid. These products can then participate in further metabolic pathways. The compound’s pleasant odor is due to its ability to interact with olfactory receptors.
Comparación Con Compuestos Similares
Hexyl 2-methylpent-2-enoate can be compared with other similar esters such as:
Hexyl acetate: Another ester with a fruity odor, commonly used in the fragrance industry.
Hexyl butyrate: Known for its pineapple-like odor, also used in flavors and fragrances.
Hexyl propionate: Used in the fragrance industry for its sweet, fruity aroma.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts a distinct odor profile. Its applications in both scientific research and industry highlight its versatility and importance.
Propiedades
Número CAS |
58625-97-1 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
hexyl 2-methylpent-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h9H,4-8,10H2,1-3H3 |
Clave InChI |
YYOHXOVPDMMXMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C(=CCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)

![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)






![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)


![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)

